

Application Notes and Protocols: GSK-364735

Drug Combination Studies with Other Antiretrovirals

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Compound of Interest

Compound Name: GSK-364735

Cat. No.: B8451372

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro combination studies of **GSK-364735**, a potent HIV-1 integrase inhibitor, with other classes of antiretroviral drugs. Detailed protocols for assessing antiviral synergy are also provided to facilitate further research and drug development efforts.

Introduction

GSK-364735 is a naphthyridinone derivative that potently inhibits the strand transfer step of HIV-1 integration, a critical process for the establishment of a productive viral infection.^{[1][2]} As combination antiretroviral therapy (cART) is the cornerstone of HIV-1 treatment, evaluating the interaction of new drug candidates with existing antiretrovirals is essential. This document summarizes the findings from in vitro combination studies of **GSK-364735** and provides detailed methodologies for conducting such assessments.

Data Presentation: Summary of Combination Studies

In vitro studies have demonstrated that **GSK-364735** exhibits either additive or synergistic effects when combined with a panel of approved antiretroviral drugs, with no antagonism observed.^[3] The interaction between **GSK-364735** and other antiretrovirals was quantified by

calculating the deviation from additivity. A value between -0.1 and 0.1 is considered additive, -0.1 to -0.2 indicates weak synergy, and -0.2 to -0.5 suggests strong synergy.[3]

The following tables summarize the quantitative data from these combination studies, categorized by the class of the combined antiretroviral agent.

Table 1: Combination of **GSK-364735** with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Combination Drug	Average Deviation from Additivity	Interaction
Abacavir	-0.113	Weak Synergy
Didanosine	-0.052	Additive
Emtricitabine	-0.076	Additive
Lamivudine	-0.063	Additive
Stavudine	-0.038	Additive
Tenofovir	-0.047	Additive
Zidovudine	-0.041	Additive

Table 2: Combination of **GSK-364735** with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Combination Drug	Average Deviation from Additivity	Interaction
Delavirdine	-0.144	Weak Synergy
Efavirenz	-0.006	Additive
Nevirapine	-0.108	Weak Synergy

Table 3: Combination of **GSK-364735** with Protease Inhibitors (PIs)

Combination Drug	Average Deviation from Additivity	Interaction
Amprenavir	-0.034	Additive
Atazanavir	-0.051	Additive
Indinavir	0.092	Additive
Lopinavir	-0.029	Additive
Nelfinavir	-0.239	Strong Synergy
Ritonavir	0.050	Additive
Saquinavir	-0.040	Additive
Tipranavir	-0.046	Additive

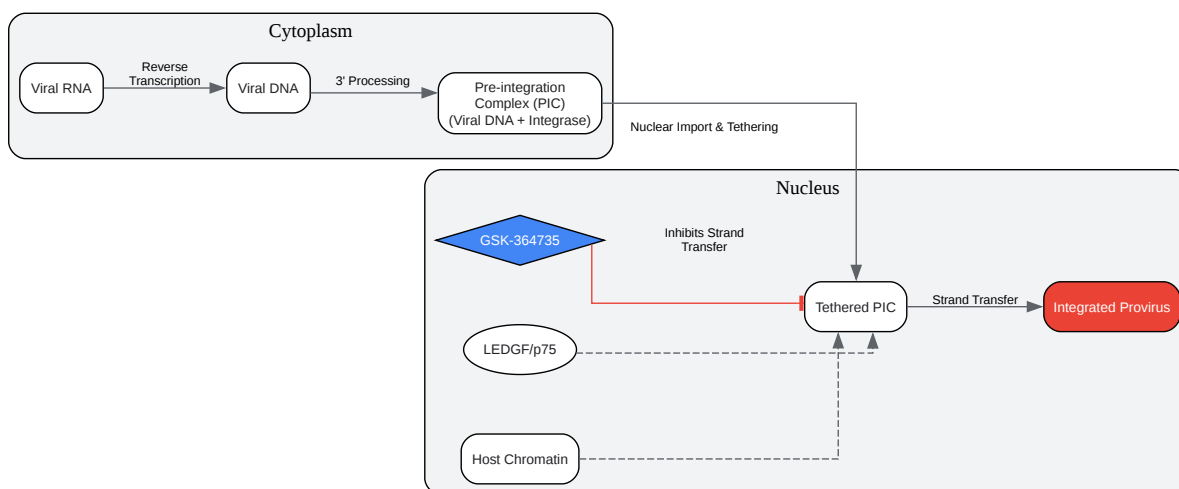
Table 4: Combination of **GSK-364735** with an Entry Inhibitor

Combination Drug	Average Deviation from Additivity	Interaction
Enfuvirtide	-0.089	Additive

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **GSK-364735** within the HIV-1 DNA integration pathway. **GSK-364735** targets the viral integrase enzyme, preventing the integration of the viral DNA into the host cell's genome. The cellular protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) plays a crucial role in tethering the pre-integration complex (PIC) to the host chromatin.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

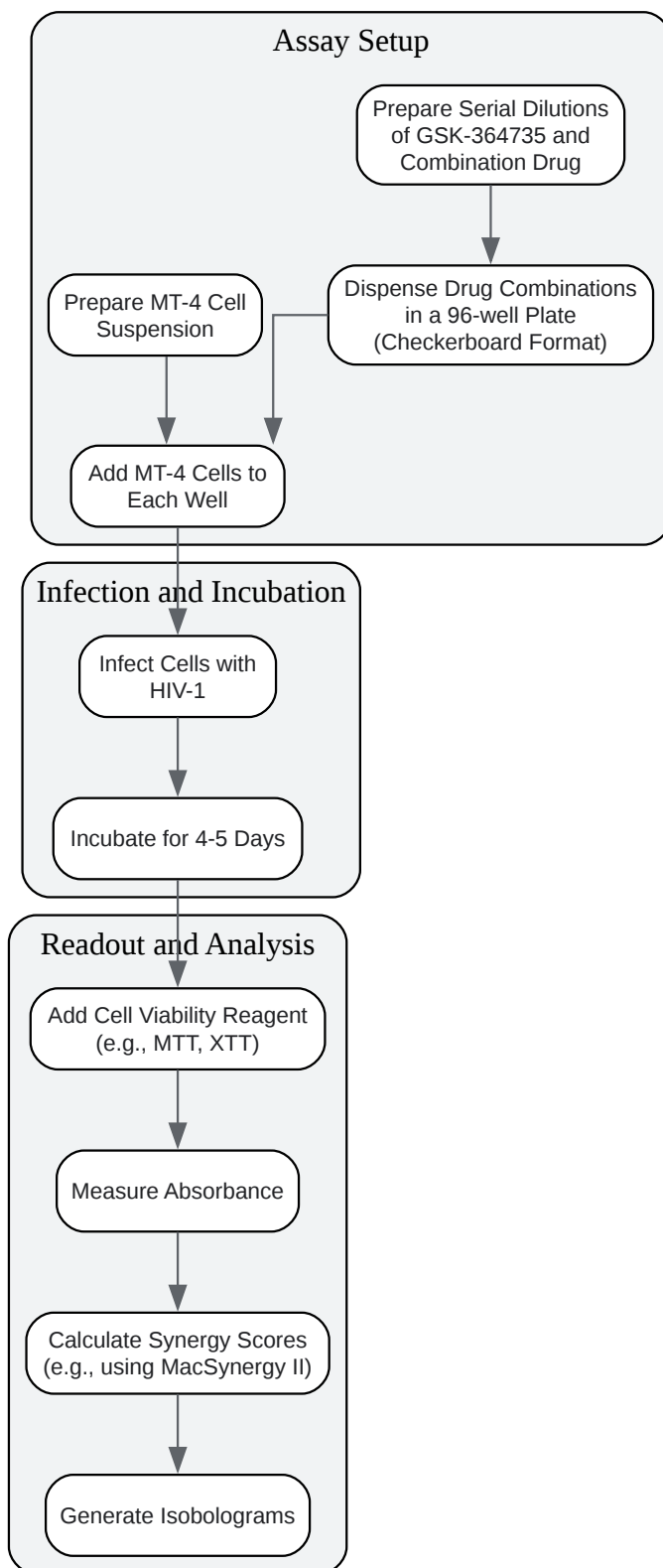


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Mechanism of **GSK-364735** in the HIV-1 Integration Pathway.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for determining the in vitro synergy of **GSK-364735** in combination with other antiretroviral drugs using a checkerboard assay.



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Workflow for In Vitro Antiviral Synergy Testing.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro drug combination studies to assess the synergistic, additive, or antagonistic effects of **GSK-364735** with other antiretrovirals.

Protocol 1: In Vitro Antiviral Combination Assay (Checkerboard Method)

This protocol is adapted from the methodology described by Garvey et al. (2008) and general practices for anti-HIV synergy testing.[\[3\]](#)

1. Materials:

- Cell Line: MT-4 cells (a human T-cell line highly susceptible to HIV-1 infection).[\[2\]](#)
- Virus: HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3).
- Compounds: **GSK-364735** and the antiretroviral drug to be tested in combination.
- Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Assay Plates: 96-well flat-bottom microtiter plates.
- Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulphophenyl)-2H-tetrazolium-5-carboxanilide) solution.
- MTT Solubilization Solution: (e.g., 10% SDS in 0.01 M HCl).
- Plate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

2. Procedure:

- Cell Preparation: Culture MT-4 cells in the recommended medium. On the day of the assay, prepare a cell suspension at a density of 1×10^5 cells/mL.

- Drug Dilution (Checkerboard Setup):
 - Prepare serial dilutions of **GSK-364735** and the combination drug in separate 96-well master plates. Typically, a 2-fold or 3-fold dilution series is prepared, spanning a range of concentrations above and below the known EC50 of each drug.
 - In a new 96-well "daughter" plate, combine aliquots from the **GSK-364735** master plate (diluted horizontally) and the combination drug master plate (diluted vertically) to create a checkerboard of drug combinations. Each well will contain a unique concentration pairing of the two drugs. Include wells with each drug alone and no-drug controls.
- Cell Seeding: Add 50 μ L of the MT-4 cell suspension (5,000 cells) to each well of the daughter plate containing the drug combinations.
- Virus Infection:
 - Dilute the HIV-1 stock to a concentration that results in a multiplicity of infection (MOI) of approximately 0.01 to 0.1.^[6]
 - Add 50 μ L of the diluted virus to each well. The final volume in each well will be 100 μ L.
- Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.^[2]
- Cell Viability Measurement (MTT Assay):
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.^{[3][4][7]}
 - Incubate the plates for an additional 4 hours at 37°C.
 - Add 100 μ L of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- The absorbance readings are proportional to the number of viable cells.

- The percentage of cell protection for each drug combination is calculated relative to the uninfected, untreated cell controls and the infected, untreated virus controls.
- The resulting data matrix is then analyzed for synergy using a suitable software package such as MacSynergy II. This program calculates the theoretical additive effect based on the individual dose-response curves of each drug and compares it to the observed effect of the combination. The deviation from additivity is then calculated and can be visualized as a 3D synergy plot or summarized numerically.[8]

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the drug combinations to ensure that any observed antiviral effect is not due to toxicity to the host cells.

1. Procedure:

- Follow the same procedure as the antiviral combination assay (Protocol 1), but omit the virus infection step (add culture medium instead of the virus suspension).
- After the 4-5 day incubation period, perform the cell viability measurement as described above.

2. Data Analysis:

- Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.
- Ensure that the concentrations at which synergistic antiviral activity is observed are well below the cytotoxic concentrations of the individual drugs and their combinations.

Conclusion

The in vitro combination studies of **GSK-364735** with a broad range of antiretroviral agents have consistently shown additive or synergistic interactions, with no evidence of antagonism.[3] These findings support the potential for **GSK-364735** to be a valuable component of future combination antiretroviral therapies. The detailed protocols provided herein offer a standardized approach for the continued investigation of novel antiretroviral drug combinations.

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